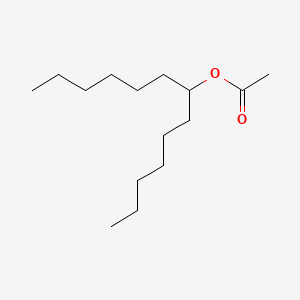

Tridecan-7-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60826-28-0 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

tridecan-7-yl acetate |

InChI |

InChI=1S/C15H30O2/c1-4-6-8-10-12-15(17-14(3)16)13-11-9-7-5-2/h15H,4-13H2,1-3H3 |

InChI Key |

PCPNTHIGZZIBJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)OC(=O)C |

Origin of Product |

United States |

Contextualization Within Lipid Ester Chemistry Research

Tridecan-7-yl acetate (B1210297) belongs to the class of compounds known as lipid esters. These are molecules formed from an alcohol and a fatty acid. In the case of Tridecan-7-yl acetate, the alcohol is tridecan-7-ol, and the acid is acetic acid. Lipid esters are a broad and diverse category of organic molecules that play numerous roles in biology and have a wide range of industrial applications.

From a chemical standpoint, the structure of this compound, with its 13-carbon chain derived from tridecane (B166401), makes it a subject of interest in the study of structure-activity relationships. The position of the acetate group at the 7th carbon atom influences its physical properties, such as its boiling point and solubility, as well as its chemical reactivity. Research in lipid ester chemistry often involves the synthesis of analogs of naturally occurring compounds like this compound to explore how structural modifications affect their biological activity.

The table below provides a summary of the key chemical identifiers and properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol |

| CAS Number | 60826-28-0 |

This data is sourced from PubChem. nih.gov

Significance of Tridecan 7 Yl Acetate in Specialized Chemical Ecology and Organic Synthesis Research

The primary significance of Tridecan-7-yl acetate (B1210297) in scientific research lies in the fields of chemical ecology and organic synthesis, largely due to its association with insect pheromones.

In the realm of chemical ecology , which studies the role of chemical signals in the interactions of organisms, acetate esters are frequently identified as components of insect sex pheromones. nih.govnih.govprayoglife.com For instance, the saturated acetate, tridecan-2-yl acetate, was identified through the hydrogenation of a pheromone extract from the Douglas-fir cone gall midge (Contarinia oregonensis). nih.govresearchgate.net While Tridecan-7-yl acetate itself is not always the primary active pheromone component, its structural analogs are. The study of such compounds is crucial for developing species-specific and environmentally benign methods of pest control. Research in this area involves the identification of these compounds from natural sources, followed by their synthesis to confirm their biological activity.

This leads to the importance of this compound in organic synthesis . The development of efficient and stereoselective methods for the synthesis of long-chain acetate esters is an active area of research. researchgate.net These synthetic routes are essential for producing these compounds in sufficient quantities for field trials and for the development of commercial pheromone-based pest management products. The synthesis of such molecules often presents challenges related to the control of stereochemistry and the formation of specific carbon-carbon bonds, driving innovation in synthetic methodologies.

Current Gaps and Future Research Trajectories

Despite its identification in various biological contexts, there are still significant gaps in our understanding of Tridecan-7-yl acetate (B1210297) and its analogs.

One area for future research is the comprehensive characterization of the biological activity of Tridecan-7-yl acetate itself. While related compounds are known pheromones, the specific ecological role of this compound is not as well-defined. Further studies could investigate its potential as a pheromone or allomone in a wider range of insect species.

From a synthetic perspective, there is always a need for more efficient, cost-effective, and sustainable methods for the production of such compounds. acs.org The development of "green" synthetic routes that minimize waste and use less hazardous reagents is a key goal in modern organic chemistry. Future research could focus on enzymatic or chemo-enzymatic approaches to the synthesis of this compound and its derivatives.

Furthermore, the exploration of other potential applications for this class of compounds is an open avenue for research. For example, some lipid esters have shown promise in materials science and as biofuels. Investigating the physical and chemical properties of this compound in these contexts could lead to new and valuable applications beyond its role in chemical ecology.

An in-depth exploration of the advanced synthetic strategies for this compound reveals a landscape rich with stereoselective and efficient methodologies. This article focuses on the chemical synthesis of this compound, detailing pathways for creating specific stereoisomers and the underlying chemistry of its precursors.

Biochemical and Metabolic Pathway Research

Endogenous Biosynthesis in Natural Systems

The natural synthesis of tridecan-7-yl acetate (B1210297) involves the formation of its alcohol and acyl precursors, followed by an enzymatic esterification reaction. This process is characteristic of the generation of secondary metabolites in organisms like plants and insects, where such esters often function as semiochemicals or protective agents. nih.govplantae.org

The biosynthesis of tridecan-7-yl acetate requires two primary precursors: tridecan-7-ol and acetyl-coenzyme A (acetyl-CoA) .

Biosynthesis of Tridecan-7-ol: The C13 alcohol moiety is likely derived from fatty acid biosynthesis. researchgate.net This pathway would begin with a C14 fatty acid, such as myristic acid, which is a common product of the fatty acid synthase (FAS) complex. The myristic acid could then be hydroxylated at the C7 position by a regio-specific cytochrome P450 monooxygenase, followed by a decarboxylation step to yield tridecan-7-ol. Alternatively, the fatty acid could first be decarboxylated to form the alkane n-tridecane, which is then subsequently hydroxylated at the 7th carbon by a monooxygenase to produce the secondary alcohol. Such pathways are common for the production of diverse hydrocarbons and their oxygenated derivatives, which serve as secondary metabolites in plants and insects. researchgate.netmdpi.com

Biosynthesis of Acetyl-CoA: Acetyl-CoA is a central metabolite in virtually all living organisms. It is the primary product of glycolysis (via the pyruvate (B1213749) dehydrogenase complex) and the end product of fatty acid β-oxidation. As a ubiquitous building block, it is readily available within the cell for various biosynthetic processes, including ester formation.

The final step in the biosynthesis of this compound is the formation of the ester bond between tridecan-7-ol and acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs) . nih.govresearchgate.net

AATs are responsible for the synthesis of a wide variety of acetate esters, which are often volatile compounds contributing to the aroma of fruits and the composition of insect pheromones. nih.govresearchgate.net These enzymes utilize acetyl-CoA as the acyl donor and exhibit specificity for various alcohol substrates, including primary and secondary alcohols of different chain lengths. biorxiv.org The catalytic activity of AATs is crucial for producing the final ester product. nih.gov Research on AATs from various organisms, such as yeast, has provided insight into their structure, function, and regulation. nih.govnih.gov Expression of AAT genes can be influenced by the availability of precursor molecules, such as specific amino acids that can be converted into alcohols. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Acyltransferase (EC 2.3.1.84) | researchgate.net |

| Reaction Catalyzed | Acetyl-CoA + Alcohol → Acetate Ester + Coenzyme A | nih.gov |

| Acyl Donor | Primarily Acetyl-CoA | nih.gov |

| Alcohol Substrates | Broad range including primary and secondary alcohols (e.g., isoamyl alcohol, butanol, 2-phenylethyl alcohol). Specificity varies between different AAT enzymes. | biorxiv.org |

| Biological Role | Production of volatile esters for fruit aroma, synthesis of insect pheromones, detoxification mechanisms. | nih.govresearchgate.net |

| Regulation | Transcriptional regulation influenced by oxygen levels, unsaturated fatty acids, and precursor availability. | nih.govresearchgate.net |

Microbial Metabolism and Transformation of this compound

Microorganisms possess a vast array of metabolic capabilities that allow them to utilize diverse organic compounds as sources of carbon and energy. The degradation of this compound would involve the concerted action of several key enzyme classes to break down both the ester bond and the resulting alcohol and acetate components.

The microbial catabolism of this compound can be conceptualized as a multi-step process:

Ester Hydrolysis: The initial step is the cleavage of the ester linkage by an esterase or lipase . This hydrolysis reaction yields tridecan-7-ol and acetic acid (acetate).

Acetate Metabolism: The released acetate is readily assimilated into central metabolism. It is typically activated by acetyl-CoA synthetase to form acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.

Tridecan-7-ol Metabolism: The degradation of the C13 secondary alcohol proceeds through a specialized oxidative pathway.

Oxidation to Ketone: Tridecan-7-ol is first oxidized to its corresponding ketone, tridecan-7-one , by a secondary alcohol dehydrogenase (SADH) . nih.govnih.gov These enzymes are widespread in bacteria and often require cofactors like NAD+. nih.govbohrium.com

Baeyer-Villiger Oxidation: The resulting ketone, tridecan-7-one, is a substrate for a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs) . rsc.orgmdpi.com BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester. researchgate.netnih.gov In this case, the oxidation of tridecan-7-one would produce an ester such as hexyl heptanoate (B1214049).

Final Degradation: This newly formed ester is then hydrolyzed by an esterase into its constituent parts (e.g., hexanol and heptanoic acid). The resulting alcohol and fatty acid are then channeled into standard degradation pathways—the alcohol is oxidized to a fatty acid, and both fatty acids are subsequently broken down via the β-oxidation cycle to yield acetyl-CoA.

| Step | Substrate | Enzyme Class | Product(s) | Reference |

|---|---|---|---|---|

| 1 | This compound | Esterase | Tridecan-7-ol + Acetate | |

| 2 | Tridecan-7-ol | Secondary Alcohol Dehydrogenase (SADH) | Tridecan-7-one | nih.govnih.gov |

| 3 | Tridecan-7-one | Baeyer-Villiger Monooxygenase (BVMO) | Hexyl heptanoate (or Pentyl octanoate) | rsc.orgthieme-connect.com |

| 4 | Hexyl heptanoate | Esterase | Hexanol + Heptanoic acid | |

| 5 | Hexanol / Heptanoic acid | Alcohol Dehydrogenases / β-oxidation pathway | Acetyl-CoA |

The ability of microorganisms to degrade complex organic molecules forms the basis of bioremediation. wikipedia.org Compounds like this compound, which are structurally similar to components of waxes and lipids, can be targeted for microbial cleanup in contaminated environments. Microbes that thrive in environments contaminated with hydrocarbons or industrial esters, such as phthalates, often possess the necessary enzymatic machinery (esterases, dehydrogenases, monooxygenases) for degradation. nih.govnih.gov

The degradation of such esters can be a critical step in restoring polluted soil and water. researchgate.net The complete mineralization of this compound to carbon dioxide and water by a microbial consortium would represent an effective and environmentally friendly remediation strategy. The efficiency of this process depends on factors like the bioavailability of the compound and the presence of a competent microbial community with the complete metabolic pathway.

Advances in metabolic engineering and synthetic biology offer the potential to design microorganisms for specific biochemical tasks, including the synthesis or degradation of target molecules like this compound.

Engineered Biosynthesis: A microbial chassis such as Escherichia coli or Saccharomyces cerevisiae could be engineered to produce this compound. This would require the introduction of a heterologous biosynthetic pathway. Key steps would include:

Engineering the host's fatty acid synthesis machinery to favor the production of the C14 precursor.

Introducing a specific cytochrome P450 monooxygenase capable of hydroxylating the precursor at the C7 position to form tridecan-7-ol.

Overexpressing a compatible alcohol acetyltransferase (AAT) to catalyze the final esterification step using the host's native acetyl-CoA pool.

Enhanced Degradation: For bioremediation purposes, the catabolic pathway for this compound could be enhanced in a robust microorganism. This could be achieved by overexpressing the genes encoding the rate-limiting enzymes in the degradation pathway, such as the initial esterase, the specific secondary alcohol dehydrogenase, and the Baeyer-Villiger monooxygenase. This approach could lead to faster and more efficient cleanup of contaminants.

Interactions with Biological Macromolecules and Cellular Processes

Current scientific literature lacks specific research detailing the direct interactions of this compound with biological macromolecules and its effects on cellular processes. While the compound is listed in chemical and regulatory databases, such as the FDA Global Substance Registration System, dedicated studies on its biochemical pathways, protein binding, enzymatic interactions, or influence on cellular signaling are not publicly available.

In the absence of direct evidence, the potential interactions of this compound can be broadly contextualized by considering the general behavior of similar long-chain alkyl acetates. Research into this broader class of compounds suggests that their biological effects are often linked to their physicochemical properties, such as hydrophobicity. For instance, studies on various alkyl acetates have explored their anesthetic properties, indicating a relationship between their hydrophobicity and their effects on the fluidity of cell membranes. researchmap.jp However, it is crucial to note that these findings are not specific to this compound and may not be directly applicable.

Furthermore, research on other molecules containing long alkyl chains has demonstrated that the length of the alkyl chain can be a determining factor in their biological activity, including antibacterial effects and interactions with the cell membrane. acs.orgnih.govnih.gov These studies have shown that the alkyl chain can influence how a molecule inserts into or disrupts a cell membrane, which in turn can affect various cellular functions. nih.gov

Detailed Research Findings

As there is no specific research on the interactions of this compound with biological macromolecules and cellular processes, no data tables with detailed research findings can be generated. Future studies would be required to elucidate these interactions.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are indispensable for the separation and analysis of tridecan-7-yl acetate (B1210297), particularly when it is a component of a complex mixture, such as an insect pheromone blend.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like tridecan-7-yl acetate. nih.govresearchgate.net The development of a robust GC-MS method is crucial for achieving accurate identification and quantification.

Method development typically involves the optimization of several key parameters to ensure efficient separation and sensitive detection. The choice of the capillary column is paramount; columns with non-polar or mid-polar stationary phases, such as those based on polysiloxanes, are often employed for the analysis of acetate esters. nih.govresearchgate.net The temperature program of the GC oven is another critical factor, which is carefully optimized to achieve baseline separation of this compound from other components in the mixture. ntnu.no The injector temperature and split ratio are also adjusted to ensure efficient volatilization of the analyte without degradation. nih.gov

The mass spectrometer detector provides both qualitative and quantitative information. In electron ionization (EI) mode, this compound will fragment in a characteristic pattern, which can be used for its identification by comparing the obtained mass spectrum with a reference library. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target molecule. ntnu.no

Table 1: Typical GC-MS Parameters for Long-Chain Acetate Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-5ms, HP-5ms (or similar) | Separation based on boiling point and polarity |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Initial temp: 50-100 °C, Ramp: 5-15 °C/min, Final temp: 250-300 °C | Optimizes separation of components |

| Carrier Gas | Helium | Inert gas to carry the sample through the column |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Identifies and quantifies the separated components |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Ester Profiling

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for the analysis of less volatile or thermally labile esters and for profiling complex lipid mixtures that may contain this compound. nih.govnih.gov

In LC-MS, the separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a C18 or C8 column, is commonly employed for the separation of non-polar compounds like long-chain esters. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency. nih.gov

The interface between the LC and the MS is a critical component, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being the most common techniques for ester analysis. nih.gov These soft ionization methods minimize fragmentation, often yielding a prominent molecular ion or a protonated/adducted molecule, which is useful for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information for confirmation. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C-7 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As these enantiomers can exhibit different biological activities, their separation and quantification are often crucial. Chiral chromatography is the primary technique used for this purpose. lcms.cznih.gov

Both chiral gas chromatography (GC) and chiral liquid chromatography (LC) can be employed for the enantiomeric separation of this compound. The key to this separation lies in the use of a chiral stationary phase (CSP). lcms.czbme.hu Cyclodextrin-based CSPs have proven to be particularly effective for the separation of a wide range of chiral compounds, including secondary acetates. lcms.czgcms.cznih.gov These CSPs create a chiral environment where the two enantiomers of this compound can interact diastereomerically, leading to different retention times and thus, their separation.

In chiral GC, the choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the operating conditions, such as the temperature program, are optimized to achieve the best resolution between the enantiomers. lcms.czbme.hu Similarly, in chiral LC, the selection of the appropriate chiral column and mobile phase composition is critical for successful enantioseparation. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as a powerful tool for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, one would expect to see distinct signals for the methyl protons of the acetate group, the methine proton at the C-7 position, and the various methylene (B1212753) and methyl protons of the tridecan chain. The chemical shift, integration, and multiplicity of these signals are all used in the structural assignment. illinois.eduepfl.chpitt.edu

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. openstax.orglibretexts.org Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. openstax.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetate) | ~2.0 | ~21 |

| C=O | - | ~170 |

| CH (C-7) | ~4.8 | ~75 |

| CH₂ (adjacent to C-7) | ~1.5 | ~35 |

| Other CH₂ | ~1.2-1.4 | ~22-32 |

| CH₃ (terminal) | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. researchgate.net Other characteristic bands would include the C-O stretching vibrations of the ester, and the C-H stretching and bending vibrations of the alkyl chain.

Raman spectroscopy also provides information about the vibrational modes of the molecule. nih.govspectroscopyonline.com While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. researchgate.net However, the C-C and C-H vibrations of the long alkyl chain often give rise to strong signals in the Raman spectrum, providing complementary information to the IR spectrum. spectroscopyonline.com

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Advanced mass spectrometry techniques are pivotal for the unambiguous identification and structural elucidation of organic molecules.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the this compound molecular ion. With a molecular formula of C₁₅H₃₀O₂, the theoretical exact mass can be calculated. An HRMS instrument would be able to confirm this mass to several decimal places, which helps in verifying the elemental composition and distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a wealth of structural information. For a secondary acetate like this compound, characteristic fragmentation patterns would be expected.

A key fragmentation pathway for esters is the cleavage of the C-O bond, which would likely result in the loss of an acetic acid molecule (CH₃COOH) or a ketene (B1206846) (CH₂CO). Another common fragmentation involves cleavage at the carbon atom bearing the acetate group. For this compound, this would lead to the formation of secondary carbocations. The analysis of these fragmentation patterns is crucial for determining the precise location of the acetate group along the tridecane (B166401) chain.

While a specific mass spectrum for this compound is not available, a hypothetical fragmentation pattern can be predicted based on the general fragmentation of branched alkanes and esters.

Table 1: Hypothetical Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Possible Structure/Origin | Significance |

| [M-CH₃COOH]⁺ | Loss of acetic acid from the molecular ion. | Indicates the presence of an acetate group. |

| [M-CH₂CO]⁺ | Loss of ketene from the molecular ion. | Another indicator of an acetate group. |

| C₇H₁₅⁺ | Heptyl cation resulting from cleavage at the C-O bond. | Suggests the position of the acetate group. |

| C₆H₁₃⁺ | Hexyl cation from cleavage adjacent to the branch point. | Provides further evidence for the acetate position. |

Hyphenated Techniques for Online Analysis and Monitoring

Hyphenated techniques that couple chromatography with a detection method are essential for analyzing complex mixtures and identifying bioactive compounds.

GC-Electroantennographic Detection (GC-EAD) for Pheromone Research

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique used to identify electrophysiologically active compounds, such as insect pheromones. In this method, the effluent from a gas chromatograph is split, with one portion going to a standard detector (like a flame ionization detector - FID) and the other passing over an insect's antenna. If a compound eluting from the GC column elicits a response from the antenna's olfactory receptor neurons, a signal is generated.

While there is no specific GC-EAD research available for this compound, this technique would be the primary method to determine if this compound acts as a pheromone for a particular insect species. If this compound were a component of an insect's pheromone blend, a distinct spike in the EAD trace would be observed, corresponding to the retention time of the compound on the GC column. The simultaneous FID signal would confirm the presence and quantity of the compound.

Research on other long-chain acetates has demonstrated the utility of GC-EAD in identifying novel pheromone components. For instance, various positional isomers of dodecenyl acetate have been identified as key pheromone components for numerous Lepidoptera species using this technique.

Integrated Analytical Platforms for Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Integrated analytical platforms, often combining liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are employed to achieve broad coverage of the metabolome.

A search of major metabolomics databases, such as the Human Metabolome Database (HMDB) and METLIN, did not reveal the presence of this compound as a known metabolite in any studied organism. If this compound were to be part of a metabolomics study, its detection would depend on the analytical platform used. Given its volatility and nonpolar nature, it would be most amenable to analysis by GC-MS.

In an untargeted metabolomics workflow, the data from the analytical instruments are processed to detect features (characterized by retention time and mass-to-charge ratio). These features are then compared against spectral libraries for identification. The absence of this compound in current databases suggests it is either not a common metabolite or has yet to be identified in the biological systems studied to date.

Environmental Fate and Degradation Research

Mechanistic Studies of Abiotic Degradation

Abiotic degradation pathways, including hydrolysis and photolysis, are significant in determining the environmental residence time of organic esters like tridecan-7-yl acetate (B1210297).

The hydrolysis of carboxylic acid esters is a primary abiotic degradation route in aqueous environments, yielding the corresponding carboxylic acid and alcohol. This process can be catalyzed by acid, base, or occur neutrally. The rate of hydrolysis is influenced by factors such as pH, temperature, and the molecular structure of the ester. For long-chain alkyl acetates, steric hindrance from the alkyl chain can influence the rate of hydrolysis.

Table 1: Hydrolysis Rate Constants for a Model Alkyl Thioalkanoate (S-methyl thioacetate) in Water

| Parameter | Value | Conditions |

| Acid-mediated hydrolysis rate constant (ka) | 1.5 × 10-5 M-1 s-1 | 23°C |

| Base-mediated hydrolysis rate constant (kb) | 1.6 × 10-1 M-1 s-1 | 23°C |

| pH-independent hydrolysis rate constant (kw) | 3.6 × 10-8 s-1 | 23°C |

| Half-life at pH 7 | 155 days | 23°C |

| Data for S-methyl thioacetate, a model alkyl thioalkanoate, is presented to illustrate the general kinetics of ester hydrolysis. nih.govharvard.edu |

Photolytic degradation, both direct and indirect, can contribute to the transformation of organic compounds in the environment. Direct photolysis involves the absorption of light by the molecule itself, leading to its decomposition. Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., humic substances), absorb light and produce reactive species that then degrade the target compound. nih.gov

Biotic Degradation in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment.

The primary step in the biodegradation of esters like tridecan-7-yl acetate is typically hydrolysis, catalyzed by esterase enzymes produced by a wide range of microorganisms. This enzymatic hydrolysis breaks the ester bond to form the corresponding alcohol (tridecan-7-ol) and carboxylic acid (acetic acid).

Studies on the microbial degradation of other acetates, such as vinyl acetate and cellulose acetate, have identified various bacteria and fungi capable of this process. nih.govlboro.ac.uk For example, the bacterium V2 was found to degrade vinyl acetate by first hydrolyzing it to acetate and vinyl alcohol with a vinyl acetate esterase. nih.gov The resulting acetate can then be utilized by microorganisms as a carbon source and oxidized through metabolic pathways like the tricarboxylic acid cycle. nih.govessex.ac.uk It is expected that diverse microbial communities in soil and aquatic environments, including genera like Pseudomonas, Bacillus, and various fungi, possess the necessary esterases to initiate the degradation of this compound. researchgate.net

In soil ecosystems, this compound, being a lipophilic compound, is likely to adsorb to organic matter and soil particles. This adsorption can reduce its bioavailability to microorganisms and its mobility in the soil column. nih.gov However, soil microorganisms play a significant role in its degradation. The rate of biodegradation in soil is influenced by factors such as soil type, moisture, temperature, pH, and the composition of the microbial community. nih.gov

In aquatic ecosystems, this compound is expected to partition to suspended organic matter and sediments due to its low water solubility. Biodegradation will occur both in the water column and in the sediment, mediated by aquatic microorganisms. Similar to soil, the rate of degradation will depend on environmental parameters and the microbial populations present. The initial hydrolysis of the ester bond is a key step, making the compound more water-soluble and available for further microbial metabolism.

Persistence and Bioavailability Studies in Ecological Models

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being removed by degradation or transport processes. The bioavailability of a compound refers to the fraction of it that is available for uptake by organisms.

For compounds like this compound, which may be used as insect pheromones, persistence in the environment is a factor in their efficacy. nih.gov However, this persistence also raises questions about their long-term environmental fate. Adsorption to surfaces such as foliage and soil can act as a reservoir, leading to a gradual release over time. nih.gov

The bioavailability of long-chain esters in aquatic systems is generally low due to their hydrophobicity. researchgate.netnih.gov They tend to associate with organic matter, which can limit their uptake by aquatic organisms. stir.ac.uk However, the degradation products, tridecan-7-ol and acetic acid, are more water-soluble and therefore more bioavailable. Further research using ecological models would be necessary to fully understand the persistence and bioavailability of this compound and its degradation products in various ecosystems.

Theoretical and Computational Studies

Molecular Modeling of Conformational Landscapes

The flexibility of the tridecyl chain in tridecan-7-yl acetate (B1210297) results in a complex conformational landscape. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore the accessible conformations of such molecules. acs.orgmdpi.com

Key parameters derived from these simulations include:

Dihedral Angle Distributions: Analyzing the rotation around the carbon-carbon bonds of the alkyl chain.

End-to-End Distance: Measuring the distance between the ends of the alkyl chain to understand its extension or compactness.

These analyses help identify the most stable, low-energy conformations that tridecan-7-yl acetate is likely to adopt. The conformational flexibility is a critical factor in how the molecule interacts with receptor proteins, as it can adapt its shape to fit into a binding pocket. acs.org

Table 1: Illustrative Conformational Parameters for a Long-Chain Alkyl Acetate

| Parameter | Description | Typical Values/Observations |

| Dominant Dihedral Angles | The most frequent rotational angles around C-C bonds. | Often shows a preference for anti (180°) and gauche (+/- 60°) conformations. |

| Average End-to-End Distance | A measure of the molecule's length in solution. | Varies depending on the solvent and temperature, indicating flexibility. |

| Conformational Energy | The relative energy of different shapes. | A landscape with multiple low-energy states is expected for flexible chains. |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. researchgate.netyoutube.com For this compound, these calculations can elucidate properties of the ester functional group, which is central to its chemical behavior.

DFT studies can determine:

Electron Density Distribution: Mapping where electrons are most likely to be found in the molecule. This highlights the polar nature of the ester group, with higher electron density around the oxygen atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to donate or accept electrons in a chemical reaction. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). This is vital for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are important in receptor binding. researchgate.net

Such calculations can help predict the molecule's stability, its susceptibility to nucleophilic or electrophilic attack, and its interaction with other molecules. rsc.orgresearchgate.netrsc.orgacs.orgacs.org

Table 2: Predicted Electronic Properties of an Acetate Ester Functional Group

| Property | Description | Predicted Characteristics for this compound |

| HOMO Location | Region of highest electron energy. | Likely localized on the non-bonding orbitals of the ester's oxygen atoms. |

| LUMO Location | Region most susceptible to electron acceptance. | Likely centered on the carbonyl carbon of the ester group. |

| Partial Atomic Charges | The charge localized on individual atoms. | The carbonyl oxygen will have a significant negative charge, and the carbonyl carbon a positive charge. |

| Dipole Moment | A measure of the molecule's overall polarity. | A significant dipole moment is expected, originating from the polar ester group. |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) for Biological Activity Prediction

Chemoinformatics and QSAR are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. bio-hpc.eulongdom.orglongdom.org For pheromones like this compound, QSAR can be used to predict their effectiveness in eliciting a behavioral response in insects. nih.govnih.gov

The process involves:

Descriptor Calculation: A wide range of numerical descriptors are calculated for a set of similar molecules with known biological activities. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods are used to build a model that correlates these descriptors with the observed activity. arxiv.org

Prediction: The model is then used to predict the activity of new or untested compounds, such as this compound.

For a molecule like this compound, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), molecular shape indices, and quantum chemically derived parameters. These models can guide the design of more potent or selective pheromone analogues for applications in pest management. nih.govnih.gov

Table 3: Key Molecular Descriptors for QSAR Analysis of Pheromone Acetates

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

| Constitutional | Molecular Weight | Influences volatility and transport to the receptor. |

| Topological | Branching Index | Describes the shape and compactness of the alkyl chain. |

| Geometric | Molecular Surface Area | Relates to the size of the molecule and its fit within a receptor. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates how the molecule partitions between aqueous and lipid environments, crucial for reaching the receptor. |

| Electronic | Dipole Moment | Important for electrostatic interactions with the receptor. |

Docking Studies of this compound with Receptor Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor protein to form a stable complex. ijbs.comfrontiersin.org In the context of this compound, docking studies would be used to investigate its interaction with insect odorant-binding proteins (OBPs) or odorant receptors (ORs). researchgate.netnih.govnih.gov

The process involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of the receptor protein and this compound.

Sampling: Exploring various possible binding poses of the ligand within the receptor's binding site.

Scoring: Evaluating the fitness of each pose using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Docking studies can reveal:

Key Amino Acid Interactions: Identifying the specific amino acid residues in the receptor that interact with the ligand. acs.orgmdpi.com

Binding Energy: Estimating the strength of the interaction. nih.govresearchgate.net

Binding Conformation: Predicting the shape the ligand adopts when bound to the receptor.

For this compound, it is expected that the long, nonpolar alkyl chain would form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, while the polar acetate group could form hydrogen bonds or other electrostatic interactions. researchgate.netnih.gov These studies are fundamental to understanding the molecular basis of olfaction and for designing new compounds that can modulate insect behavior. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com

Table 4: Hypothetical Docking Results for this compound with an Odorant-Binding Protein

| Parameter | Predicted Outcome |

| Binding Site Location | A hydrophobic pocket within the protein. |

| Key Interacting Residues | Leucine, Isoleucine, Valine (for the alkyl chain); Serine, Threonine (for the acetate group). |

| Primary Interactions | Van der Waals forces, Hydrophobic interactions. |

| Estimated Binding Energy | A negative value, indicating a spontaneous and favorable binding process. |

Emerging Research Areas and Future Directions

Development of Novel Analytical Probes and Biosensors

The detection and quantification of specific organic molecules in complex matrices is a cornerstone of environmental monitoring, agricultural management, and biomedical diagnostics. For a compound like Tridecan-7-yl acetate (B1210297), which may act as a semiochemical, the development of sensitive and selective analytical tools is a critical research objective.

Current analytical methods for detecting volatile organic compounds, including acetate esters, primarily rely on laboratory-based techniques such as gas chromatography-mass spectrometry (GC-MS). lifeasible.comresearchgate.netwiley.com While highly accurate, these methods can be time-consuming and require sophisticated equipment. lifeasible.com Future research is anticipated to focus on the development of portable, real-time detection systems.

One promising avenue is the creation of biosensors. These devices integrate a biological recognition element with a physicochemical transducer to provide a measurable signal in the presence of the target analyte. For Tridecan-7-yl acetate, research could explore the use of insect odorant receptors or specific enzymes as the biological component. Challenges in this area include the identification of suitably specific biological receptors and ensuring their stability and functionality when integrated into a sensor platform.

The following table outlines potential analytical probes and biosensor technologies that could be developed for the detection of this compound, based on existing technologies for similar compounds.

| Technology | Principle of Detection | Potential Advantages | Research Challenges |

| Electrochemical Biosensor | Utilizes an immobilized enzyme (e.g., an esterase) that catalyzes a reaction with this compound, generating an electrical signal. bohrium.comresearchgate.net | High sensitivity, potential for miniaturization, and low cost. | Enzyme stability and specificity; potential for interference from other esters. |

| Optical Biosensor | Employs fluorescently labeled proteins or synthetic receptors that change their optical properties upon binding to this compound. | High specificity and sensitivity; allows for real-time monitoring. | Development of specific receptors; photobleaching of fluorescent probes. |

| Quartz Crystal Microbalance (QCM) Biosensor | A piezoelectric crystal coated with a selective layer that changes its resonance frequency upon adsorption of this compound. | Label-free detection; high sensitivity to mass changes. | Achieving high selectivity; susceptibility to environmental factors like humidity and temperature. |

| Raman Spectroscopy | Provides a chemical fingerprint of the molecule based on its vibrational modes, enabling identification and quantification. osti.gov | High specificity; non-destructive; can be used for in-situ measurements. | Lower sensitivity compared to other methods; potential for fluorescence interference. |

Integration into Sustainable Pest Management Strategies

The use of semiochemicals, including pheromones and kairomones, is a rapidly expanding component of Integrated Pest Management (IPM) programs. scoutlabs.aglongdom.org These behavior-modifying chemicals offer a targeted and environmentally benign alternative to broad-spectrum pesticides. battelle.orgunl.edu Many insect pheromones are long-chain acetate esters, structurally related to this compound. battelle.orgusda.gov For instance, various tridecenyl acetates have been identified as pheromone components in species like the Hessian fly (Mayetiola destructor). nih.gov

Should this compound be identified as a pheromone for a specific pest, its integration into IPM could follow several established strategies:

Monitoring: Pheromone-baited traps can be used to detect the presence and population density of a pest, enabling more precise timing of control measures. longdom.org

Mass Trapping: Deploying a high density of traps can significantly reduce the pest population by removing a large number of individuals. longdom.org

Mating Disruption: Saturating an area with a synthetic pheromone confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation's population. scoutlabs.ag

The table below presents a hypothetical framework for the research and development pipeline for integrating this compound into IPM, assuming it is identified as a pheromone.

| Research Phase | Objectives | Key Methodologies | Expected Outcomes |

| Identification and Bioassay | Determine if this compound is a pheromone for a target pest and assess its behavioral effects. | Gas Chromatography-Electroantennographic Detection (GC-EAD), wind tunnel assays, field trapping experiments. wiley.com | Confirmation of pheromonal activity and determination of attractive blends. |

| Synthesis and Formulation | Develop a cost-effective synthesis of this compound and create slow-release formulations for field application. | Organic synthesis, polymer chemistry for dispenser development. | A stable and effective lure for use in traps and dispensers. |

| Field Trials | Evaluate the efficacy of this compound-based tools for monitoring, mass trapping, or mating disruption under field conditions. | Randomized complete block design field experiments, population monitoring. | Data on the effectiveness of the pheromone for pest management and optimization of application strategies. |

| IPM Integration | Develop guidelines for the use of this compound in conjunction with other IPM tactics. | Long-term field studies, economic analysis. | An integrated pest management program that incorporates the use of this compound. |

Exploration of Undiscovered Biological and Ecological Roles

The biological and ecological roles of many organic compounds are still largely unknown. For this compound, its structural similarity to known insect pheromones suggests a high probability of it functioning as a semiochemical. nih.govresearchgate.net However, its specific role, the species that produce and respond to it, and the ecological context of its activity remain to be discovered.

Future research in this area would likely involve large-scale screenings of insect and plant volatiles to identify the natural sources of this compound. Techniques like GC-MS and GC-EAD would be instrumental in this discovery process. researchgate.netwiley.com Once a biological source is identified, further studies could elucidate its function, which could range from a sex attractant to an aggregation pheromone, a trail marker, or an alarm signal. wikipedia.org

Beyond a role as a pheromone, this compound could have other ecological functions. For example, it might be a component of plant volatiles that attract pollinators or repel herbivores. It could also be a microbial metabolite involved in inter-species communication within the soil microbiome. Unraveling these potential roles will require interdisciplinary research combining chemical ecology, entomology, plant science, and microbiology.

Advanced Materials Science Applications (as a chemical intermediate)

While the primary research focus for a compound like this compound is often its biological activity, its chemical structure also lends itself to potential applications in materials science. As a long-chain ester, it could serve as a precursor or a building block in the synthesis of more complex molecules and polymers.

The long alkyl chain of this compound could be functionalized to introduce different chemical groups, leading to the creation of novel surfactants, lubricants, or plasticizers. The ester linkage can also be a site for further chemical reactions, allowing for the incorporation of the tridecyl group into polymer backbones. For example, transesterification reactions could be used to create polyesters with specific properties conferred by the branched C13 alkyl chain. The biodegradability of esters is another area of interest, with potential applications in designing environmentally friendly materials. nih.govwikipedia.org

Research in this area is highly speculative at this stage and would require significant investigation into the reactivity of this compound and the properties of the resulting materials.

Systems Biology Approaches to this compound Metabolism

Understanding the biosynthesis and degradation of this compound is crucial for both its potential biotechnological production and for predicting its environmental fate. A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the metabolic pathways involved.

The biosynthesis of long-chain acetates in insects is generally understood to start from fatty acid metabolism, involving a series of enzymatic steps including desaturation, chain-shortening, reduction, and acetylation. nih.gov For this compound, it is likely derived from a C13 alcohol, 7-tridecanol (B1208236), which is in turn produced from a corresponding fatty acid precursor via the acetate pathway. wikipedia.orgimperfectpharmacy.in

The degradation of this compound in the environment is expected to proceed via hydrolysis of the ester bond to yield 7-tridecanol and acetic acid, which are then further metabolized by microorganisms. researchgate.netnih.gov The branched nature of the alkyl chain may influence the rate of biodegradation. nih.govresearchgate.net

A systems biology study of this compound metabolism would involve:

Identifying the genes and enzymes responsible for its biosynthesis in a source organism (if identified).

Mapping the metabolic network of its production and degradation.

Developing a computational model to simulate and predict metabolic fluxes under different conditions.

Metabolic engineering of a host organism (e.g., yeast or a plant) for sustainable production of the compound. unl.edu

The following table provides a hypothetical overview of the key enzymes and metabolic pathways that could be involved in the anabolism and catabolism of this compound, based on known pathways for similar compounds.

| Metabolic Process | Putative Key Enzymes | Precursors/Intermediates | Products |

| Biosynthesis (Anabolism) | Fatty Acid Synthase, Desaturases, Chain-shortening enzymes (e.g., β-oxidation enzymes), Fatty Acyl Reductase, Acetyltransferase | Acetyl-CoA, Malonyl-CoA, Fatty Acyl-CoA, 7-Tridecanol | This compound |

| Degradation (Catabolism) | Esterase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Enzymes of β-oxidation | This compound | 7-Tridecanol, Acetic acid, Acetyl-CoA |

This compound stands as a molecule with considerable untapped potential. While direct research on this specific compound is limited, its structural characteristics place it at the intersection of several exciting fields of research. Future investigations into its biological and ecological roles, particularly as a semiochemical, could lead to the development of innovative and sustainable technologies for pest management. Furthermore, its potential as a chemical intermediate in materials science and the application of systems biology to understand its metabolism open up additional avenues for exploration. The coming years of research will be crucial in unlocking the full scientific and practical value of this compound.

Q & A

Q. Optimization Strategy :

Q. Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Molar Ratio | 1:1 to 1:3 | 1:2.5 |

| Catalyst Loading | 1–5 mol% | 3 mol% H₂SO₄ |

| Reaction Time | 2–24 h | 8 h |

Basic: Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify acetate methyl protons (δ 2.05–2.10 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C NMR).

- DEPT-135 : Confirm CH₂ and CH₃ groups in the tridecanol backbone.

- GC-MS : Use a non-polar column (e.g., DB-5) to resolve purity and detect trace impurities.

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) .

Q. Data Interpretation Tips :

- Cross-validate spectral data with computational predictions (e.g., ChemDraw simulations).

- Compare retention indices (GC-MS) with NIST database entries for related acetates .

Advanced: How can researchers resolve contradictions in spectroscopic data when identifying this compound in complex mixtures?

Methodological Answer:

Contradictions often arise from:

- Matrix effects (e.g., solvent interactions) in GC-MS.

- Overlapping signals in NMR due to similar functional groups.

Q. Resolution Strategies :

- Multi-dimensional NMR (e.g., HSQC, HMBC) to isolate specific correlations.

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₁₅H₃₀O₂).

- Spiking experiments : Add a pure standard to the mixture and observe signal enhancement .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility in solvents (e.g., logP values).

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy of hydrolysis).

- QSAR Models : Correlate structure with bioactivity (e.g., insect pheromone studies).

Q. Validation :

- Compare computational results with experimental data (e.g., boiling point, vapor pressure) from NIST Chemistry WebBook .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Q. Methodological Answer :

- Standardize Protocols : Document exact reagent grades, equipment calibration, and ambient conditions.

- Replicate Trials : Conduct ≥3 independent syntheses to assess yield variability.

- Reference Controls : Include a known acetate (e.g., ethyl acetate) as a procedural control .

Advanced: How does the stereochemical configuration of this compound influence its reactivity in organic reactions?

Q. Methodological Answer :

- Steric Effects : The 7-yl position may hinder nucleophilic attack on the ester carbonyl.

- Chiral Studies : Use enantioselective synthesis (e.g., chiral catalysts) to produce specific stereoisomers and test their reactivity in hydrolysis or transesterification.

- Kinetic Analysis : Compare activation energies (Arrhenius plots) for racemic vs. enantiopure samples .

Basic: What solvent systems and chromatographic methods are recommended for purifying this compound?

Q. Methodological Answer :

Q. Table 2: Purification Efficiency Comparison

| Method | Purity Achieved | Recovery Yield |

|---|---|---|

| Flash Chromatography | >98% | 70–80% |

| Distillation | 95–97% | 85–90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.